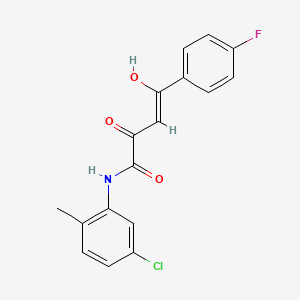
SEC inhibitor KL-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SEC inhibitor KL-2, also known as KL-2, is a peptidomimetic lead compound . It is a potent and selective super elongation complex (SEC) inhibitor . It disrupts the interaction between the SEC scaffolding protein AFF4 and P-TEFb, resulting in impaired release of Pol II from promoter-proximal pause sites and a reduced average rate of processive transcription elongation . This compound exhibits a dose-dependent inhibitory effect on AFF4-CCNT1 interaction with a Ki of 1.50 μM .
Molecular Structure Analysis
The molecular weight of this compound is 333.74 . Its molecular formula is C17H13ClFNO3 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of 83.33 mg/mL .Applications De Recherche Scientifique
Cancer Therapy
KL-2, along with its structural homolog KL-1, has been identified as a disruptor of the interaction between the SEC scaffolding protein AFF4 and P-TEFb. This leads to impaired release of Pol II from promoter-proximal pause sites and a reduced rate of processive transcription elongation. SEC inhibition by KL-2 downregulates MYC and MYC-dependent transcriptional programs in mammalian cells and delays tumor progression in a mouse xenograft model of MYC-driven cancer, suggesting potential applications in cancer therapy (Liang et al., 2018).
Diffuse Intrinsic Pontine Glioma (DIPG) Treatment
In the context of DIPG, a highly aggressive brain stem tumor, KL-1, a molecule similar to KL-2, has shown therapeutic potential. The treatment increased promoter-proximal pausing of Pol II and reduced transcription elongation, leading to downregulated cell cycle, transcription, and DNA repair genes. This treatment decreased cell growth and increased apoptosis in H3K27M-mutant DIPG cells, and prolonged survival in a xenograft model. These findings suggest the SEC disruption by KL-1 and potentially KL-2 could be a novel therapeutic strategy for H3K27M-mutant DIPG (Katagi et al., 2020).
Other SEC Inhibitors
While the focus is on KL-2, it's important to note the broader context of SEC inhibitors in scientific research. Other studies have explored different SEC inhibitors and their potential applications, ranging from analyzing their binding properties to studying their effects on various cellular processes (Kounnas et al., 1996), (Whang et al., 2022).
Mécanisme D'action
Safety and Hazards
SEC inhibitor KL-2 should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .
Propriétés
IUPAC Name |
(Z)-N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGPCOZLGSAHRR-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)F)\O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
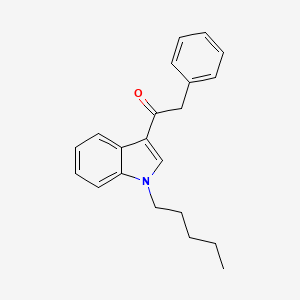
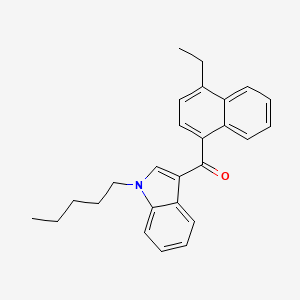

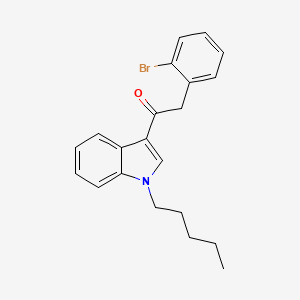
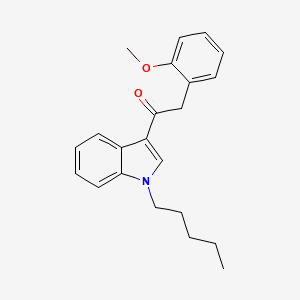
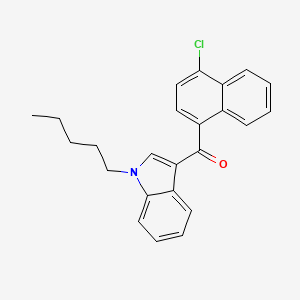
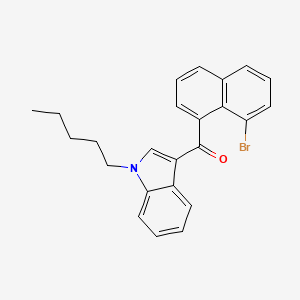
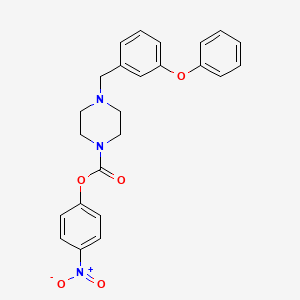
![[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)

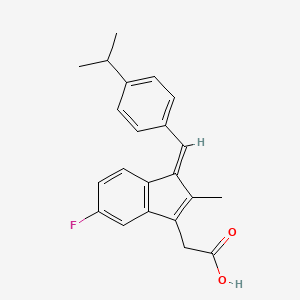
![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

